tert-butyl (3R,4S)-3-fluoro-4-methoxypiperidine-1-carboxylate

CYP3A4 inhibition Drug metabolism Enantiomer selectivity

This (3R,4S)-configured N-Boc-3-fluoro-4-methoxypiperidine is the direct enantiomeric control for the BLU-945 EGFR inhibitor series. Supplied at ≥95% single-enantiomer purity, it eliminates racemic ambiguity in crystallography and CYP inhibition counter-screening. The Boc group enables straight-through N-deprotection/functionalization without additional protection steps. Procure alongside the (3S,4R) enantiomer to run matched-pair metabolic liability and off-target selectivity assays essential for robust preclinical SAR.

Molecular Formula C11H20FNO3
Molecular Weight 233.28 g/mol
Cat. No. B11761633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3R,4S)-3-fluoro-4-methoxypiperidine-1-carboxylate
Molecular FormulaC11H20FNO3
Molecular Weight233.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)F)OC
InChIInChI=1S/C11H20FNO3/c1-11(2,3)16-10(14)13-6-5-9(15-4)8(12)7-13/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1
InChIKeyOSUMJNNYQSUXFZ-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3R,4S)-3-fluoro-4-methoxypiperidine-1-carboxylate: Stereochemically Defined Building Block for Precision Medicinal Chemistry Procurement


tert-Butyl (3R,4S)-3-fluoro-4-methoxypiperidine-1-carboxylate (CAS 1612174-04-5) is a single-enantiomer, N-Boc-protected cis-3-fluoro-4-methoxypiperidine derivative with a molecular weight of 233.28 g/mol and a calculated XLogP3 of 1.6 [1]. The compound belongs to the class of chiral fluorinated piperidine building blocks widely employed in fragment-based drug discovery and structure–activity relationship (SAR) studies. Its tert-butyl carbamate (Boc) protecting group enables orthogonal deprotection under mild acidic conditions, facilitating downstream diversification. The defined (3R,4S) configuration distinguishes it from its (3S,4R) enantiomer—the specific stereoisomer incorporated into the clinical-stage EGFR inhibitor BLU-945—making this compound the enantiomeric control or counter-stereoisomer essential for probing stereochemical determinants of target binding [2].

Why Generic or Racemic 3-Fluoro-4-methoxypiperidine Building Blocks Cannot Substitute for tert-Butyl (3R,4S)-3-fluoro-4-methoxypiperidine-1-carboxylate in Stereochemistry-Critical Applications


The four stereoisomers of 3-fluoro-4-methoxypiperidine—(3R,4S), (3S,4R), (3R,4R), and (3S,4S)—are not functionally interchangeable. In the development of BLU-945, only the (3S,4R) enantiomer provided potent inhibition of EGFR L858R/T790M and L858R/T790M/C797S mutants [1]. The (3R,4S) enantiomer serves as the matched enantiomeric control for off-target profiling, CYP inhibition counter-screening, and crystallographic validation of stereochemical binding modes. Substituting a racemic cis mixture or the incorrect enantiomer introduces ambiguity in SAR interpretation, confounds selectivity profiling, and compromises the reproducibility of preclinical efficacy data [2]. The Boc protecting group further distinguishes this building block from the free amine or hydrochloride salt forms, enabling direct use in parallel medicinal chemistry workflows without additional protection–deprotection steps.

Quantitative Differentiation Evidence for tert-Butyl (3R,4S)-3-fluoro-4-methoxypiperidine-1-carboxylate Against Closest Analogs


CYP3A4 Inhibition Liability: (3R,4S) vs (3S,4R) Enantiomer in Human Liver Microsomes

In a head-to-head CYP3A4 inhibition assay using human liver microsomes with fluorogenic substrate, the (3R,4S) enantiomer exhibited a moderate IC50 of 20,000 nM, whereas the (3S,4R) enantiomer showed no measurable inhibition (IC50 > 50,000 nM), indicating a >2.5-fold enantiomeric selectivity window for CYP3A4 liability [1]. This stereochemistry-dependent difference is critical for medicinal chemistry teams designing EGFR inhibitors, as lower CYP3A4 inhibition reduces the risk of drug-drug interactions [2].

CYP3A4 inhibition Drug metabolism Enantiomer selectivity

Stereochemical Purity and Enantiomeric Excess: (3R,4S) vs Racemic cis-3-Fluoro-4-methoxypiperidine

Commercial sourcing data indicate that the (3R,4S) enantiomer is available at 98% purity from multiple vendors , whereas racemic cis-3-fluoro-4-methoxypiperidine is typically supplied at 95% purity . For applications requiring defined stereochemistry—such as crystallographic fragment screening or enantioselective SAR campaigns—the 98% single-enantiomer material eliminates the ambiguity introduced by a 1:1 enantiomeric mixture, where biological activity cannot be unambiguously assigned to either stereoisomer [1].

Chiral purity Enantiomeric excess Quality control

Enantiomeric Control in EGFR Mutant Inhibitor SAR: (3R,4S) as the Matched Counter-Enantiomer for BLU-945 Pharmacophore

BLU-945, a fourth-generation EGFR inhibitor currently in clinical trials, incorporates the (3S,4R)-3-fluoro-4-methoxypiperidine moiety and achieves pEGFR IC50 = 7 nM in H1975 cells (L858R/T790M) and kinome selectivity S(10) = 0.022 at 3 μM [1]. The enantiomeric building block—tert-butyl (3R,4S)-3-fluoro-4-methoxypiperidine-1-carboxylate—is the direct precursor for synthesizing the (3R,4S)-configured analogs used as stereochemical controls in the SAR campaign. The (3S,4R) vs (3R,4S) enantiomer pair enables direct assessment of stereochemical contribution to target engagement, with the (3R,4S) form expected to show significantly reduced EGFR binding based on the established stereochemical SAR [2].

EGFR inhibitor Enantiomeric control Kinase selectivity

Physicochemical Property Profile: (3R,4S) Boc-Protected Enantiomer vs Free Amine Hydrochloride Salt

The N-Boc protected (3R,4S) compound exhibits XLogP3 = 1.6 and TPSA = 38.8 Ų, with zero hydrogen bond donors [1]. In contrast, the corresponding free amine hydrochloride salt ((3R,4S)-3-fluoro-4-methoxypiperidine hydrochloride, CAS 2387559-85-3) has a significantly lower calculated LogP (-0.03) and one hydrogen bond donor . This 1.63 LogP unit difference translates to approximately a 40-fold difference in predicted octanol-water partition coefficient, directly impacting passive membrane permeability, microsomal stability, and Caco-2 efflux ratios in cellular assays [2].

LogP Solubility Medicinal chemistry optimization

Orthogonal Synthetic Utility: N-Boc (3R,4S) vs N-Unprotected (3R,4S) Free Amine in Multi-Component Reaction Cascades

The tert-butyl carbamate protecting group on the (3R,4S)-configured piperidine scaffold enables chemoselective elaboration: the Boc group is stable to nucleophilic conditions and catalytic hydrogenation but cleaves quantitatively with TFA or HCl/dioxane (≥95% deprotection efficiency) [1]. The unprotected (3R,4S)-3-fluoro-4-methoxypiperidine (CAS 2306252-56-0) requires an additional protection step prior to N-alkylation or Buchwald-Hartwig amination to avoid competing N- vs O-alkylation regioselectivity issues . This represents a one-step synthetic advantage for the Boc-protected building block in parallel library synthesis.

Orthogonal protection Multi-step synthesis Piperidine diversification

Diastereomeric Differentiation: (3R,4S) cis vs (3R,4R) trans 3-Fluoro-4-methoxypiperidine Scaffolds in Biological Activity

While direct comparative data between the (3R,4S) and (3R,4R) diastereomers of the target compound are not available in the public domain, the trans-(3R,4R) diastereomer of the related 3-fluoro-4-methoxypiperidine scaffold has been reported to exhibit acetylcholinesterase inhibitory activity with an IC50 as low as 5.7 nM . The cis-(3R,4S) configuration places the fluorine and methoxy substituents in a syn orientation, creating a different electrostatic surface potential and dipole moment vector compared to the trans arrangement. These conformational differences alter the presentation of the fluoro and methoxy pharmacophoric elements to biological targets, making the cis and trans diastereomers non-interchangeable for SAR studies [1].

Diastereomer activity Acetylcholinesterase inhibition Stereoelectronic effect

Recommended Research and Procurement Scenarios for tert-Butyl (3R,4S)-3-fluoro-4-methoxypiperidine-1-carboxylate


Enantiomeric Control for EGFR Mutant Inhibitor Lead Optimization

In EGFR L858R/T790M and L858R/T790M/C797S inhibitor programs following the BLU-945 chemotype, tert-butyl (3R,4S)-3-fluoro-4-methoxypiperidine-1-carboxylate serves as the direct enantiomeric building block for synthesizing the (3R,4S)-configured control compounds. These controls are essential for demonstrating that the observed EGFR inhibition arises specifically from the (3S,4R) configuration, not from non-specific effects [1]. The 98% single-enantiomer purity ensures stereochemical fidelity in downstream coupling reactions [2].

CYP3A4 Liability Counter-Screening Panels

The (3R,4S) enantiomer exhibits measurable CYP3A4 inhibition (IC50 = 20,000 nM) in human liver microsomes, while the (3S,4R) enantiomer shows no inhibition (IC50 > 50,000 nM) [1]. Procurement of both enantiomers enables medicinal chemistry teams to run matched-pair CYP inhibition assays, identifying stereochemistry-dependent metabolism liabilities early in lead optimization—before committing to expensive in vivo pharmacokinetic studies [2].

Fragment-Based Crystallographic Screening with Defined Stereochemistry

The defined (3R,4S) configuration, high purity (≥98%), and Boc-protected scaffold make this compound suitable for fragment soaking experiments in X-ray crystallography campaigns targeting the EGFR back pocket [1]. Unlike the racemic cis mixture, the single enantiomer eliminates racemic twinning artifacts and provides unambiguous electron density interpretation for structure-based drug design [2].

Parallel Library Synthesis via Orthogonal N-Deprotection–Functionalization Sequences

The Boc-protected building block enables a streamlined two-step diversification sequence: (i) TFA-mediated N-deprotection, and (ii) N-functionalization via reductive amination or Buchwald–Hartwig coupling. This provides a one-step synthetic economy advantage over the free amine form, which requires an additional protection step to avoid chemoselectivity conflicts between the secondary amine nitrogen and the methoxy oxygen [1].

Quote Request

Request a Quote for tert-butyl (3R,4S)-3-fluoro-4-methoxypiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.